Enantioselective Enzymatic Resolution Failure Establishes Procurement Necessity for Pre-Resolved (S)-Enantiomer
The enzymatic resolution of tetrahydrofurfuryl alcohol (racemic) using lipase B from Candida antarctica yields an enantioselectivity value (E) of only 3.1, compared to the six-membered ring analog tetrahydropyran-2-methanol which was successfully resolved with an E value of 24 [1]. This low E value indicates that the racemic mixture cannot be practically separated into its (S)- and (R)-enantiomers via standard enzymatic methods. Therefore, procurement of the pre-resolved (S)-(Tetrahydrofuran-2-yl)methanol (CAS 72074-94-3) from a synthetic source is the only viable route to enantiopure material.
| Evidence Dimension | Enantioselectivity (E value) in enzymatic resolution |
|---|---|
| Target Compound Data | Racemic tetrahydrofurfuryl alcohol: E = 3.1 |
| Comparator Or Baseline | Tetrahydropyran-2-methanol: E = 24 |
| Quantified Difference | 7.7-fold lower enantioselectivity; target compound cannot be practically resolved |
| Conditions | Hydrolysis using lipase B from Candida antarctica |
Why This Matters
This data proves that internal chiral resolution of the racemate is cost-prohibitive, making direct procurement of the (S)-enantiomer from reliable synthetic sources the only scientifically and economically sound choice.
- [1] Quartey EGK, Hustad JA, Faber K, Anthonsen T. Selectivity enhancement of PPL-catalyzed resolution by enzyme fractionation and medium engineering: Syntheses of both enantiomers of tetrahydropyran-2-methanol. Enzyme Microb Technol. 1996;19(5):361-366. doi:10.1016/s0141-0229(96)00029-4. View Source
